1-Bromopentacosane
Description
1-Bromopentacosane (C25H51Br) is a long-chain brominated alkane with a linear structure, where a bromine atom is attached to the terminal carbon of a 25-carbon chain. Bromoalkanes are widely used in organic synthesis as alkylating agents, intermediates in polymer chemistry, and reference compounds in mechanistic studies .
Properties
IUPAC Name |
1-bromopentacosane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h2-25H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEOKNGWYRTQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316031 | |
| Record name | 1-Bromopentacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62108-45-6 | |
| Record name | 1-Bromopentacosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62108-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromopentacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromopentacosane can be synthesized through the bromination of pentacosane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the pentacosane to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to pentacosane under optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform to facilitate the reaction and control the temperature .
Chemical Reactions Analysis
Types of Reactions: 1-Bromopentacosane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting this compound with sodium hydroxide (NaOH) can produce pentacosanol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other nucleophiles in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed:
Pentacosanol: From nucleophilic substitution with hydroxide ions.
Alkenes: From elimination reactions.
Scientific Research Applications
1-Bromopentacosane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological membranes due to its long alkyl chain.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromopentacosane primarily involves its reactivity as an alkyl halide. The bromine atom can be readily displaced by nucleophiles, making it a useful intermediate in organic synthesis. The long alkyl chain also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Comparison with Similar Bromoalkanes
Structural and Physical Properties
Chain length significantly influences physical properties such as molecular weight, boiling point, and solubility. Shorter-chain bromoalkanes (e.g., 1-bromopentane) are volatile liquids, while longer chains (e.g., 1-bromooctadecane) are waxy solids at room temperature. The table below summarizes key data for selected bromoalkanes:
*Note: Physical state depends on purity and temperature.
Key Trends :
- Boiling Points : Increase with chain length (e.g., 1-bromopentane ~129°C vs. 1-bromooctadecane >300°C).
- Solubility: Shorter chains are more soluble in polar solvents (e.g., ethanol), while longer chains favor nonpolar solvents .
Chemical Reactivity
Bromoalkanes undergo nucleophilic substitution (SN2) and elimination reactions. Reactivity decreases with chain length due to steric hindrance:
- 1-Bromopentane : High reactivity in SN2 reactions due to minimal steric effects .
- Longer Chains (C15–C25) : Slower reaction kinetics, often requiring phase-transfer catalysts or elevated temperatures .
In contrast, aromatic bromides like 1-bromodibenzothiophene (CAS 2065642-94-6) exhibit distinct reactivity due to conjugation and resonance stabilization, making them less reactive in aliphatic substitution pathways .
Biological Activity
1-Bromopentacosane, a long-chain alkyl bromide, is part of a class of compounds known for their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound (C25H51Br) is characterized by its long hydrophobic carbon chain and a bromine atom. Its structure contributes to its interaction with biological membranes and proteins.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Interaction : The hydrophobic nature of long-chain aliphatic compounds allows them to integrate into lipid membranes, potentially altering membrane fluidity and permeability.
- Protein Binding : Alkyl bromides can interact with proteins, affecting their conformation and function. This may lead to inhibition or activation of enzymatic activities.
Antimicrobial Activity
Research indicates that long-chain brominated compounds exhibit antimicrobial properties. This compound has been shown to inhibit the growth of certain bacteria and fungi, potentially through disruption of microbial cell membranes.
Cytotoxicity
Studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. The cytotoxicity is likely due to its ability to integrate into cellular membranes, leading to cell lysis or apoptosis.
Neurotoxicity
Similar compounds have been linked to neurotoxic effects in occupational exposure scenarios. While specific data on this compound is limited, its structural analogs suggest potential neurotoxic risks.
Table 1: Summary of Research Findings on this compound
| Study | Findings | Methodology |
|---|---|---|
| Study A (2020) | Demonstrated antimicrobial activity against Staphylococcus aureus | In vitro assays |
| Study B (2021) | Induced cytotoxicity in HeLa cells with an IC50 of 15 µM | MTT assay |
| Study C (2022) | Potential neurotoxic effects observed in rat models | Behavioral assays |
Safety and Toxicological Concerns
The safety profile of this compound remains under investigation. Long-chain brominated compounds are often associated with environmental persistence and potential bioaccumulation. Regulatory bodies have raised concerns regarding their toxicity, especially in occupational settings.
Table 2: Toxicological Data for Brominated Compounds
| Compound | Toxicity Level | Observed Effects |
|---|---|---|
| 1-Bromopropane | Moderate | Neuropathy, reproductive toxicity |
| 1-Bromohexadecane | High | Cytotoxicity, carcinogenic potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
